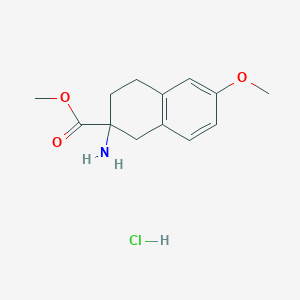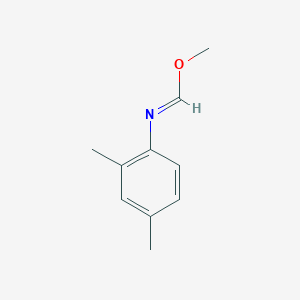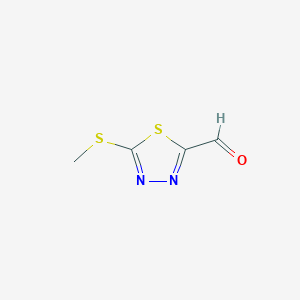
4-Chloro-6-méthylnicotinamide
Vue d'ensemble
Description
4-Chloro-6-methylnicotinamide is a chemical compound belonging to the class of nicotinamide derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of 4-Chloro-6-methylnicotinamide is C7H7ClN2O, and it has a molecular weight of 170.59 g/mol. This compound is primarily used as a drug intermediate in the synthesis of certain pharmaceuticals.
Applications De Recherche Scientifique
4-Chloro-6-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
Target of Action
4-Chloro-6-methylnicotinamide (4C6MN) is a chemical compound used in the field of pharmaceuticals as a drug intermediate in the synthesis of certain drugs. It is a derivative of nicotinamide, also known as niacinamide, which is an amide derivative of vitamin B3 . Nicotinamide plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage
Mode of Action
Nicotinamide is known to be involved in various biochemical processes, including the prevention of UV-induced immunosuppression of the skin . It is also a component of coenzymes such as nicotinamide adenine dinucleotide (NAD), reduced nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADP), and the reduced form NADPH .
Biochemical Pathways
Nicotinamide and its derivatives, including 4C6MN, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in various biochemical pathways, particularly those involved in energy metabolism and redox reactions .
Result of Action
Nicotinamide has been shown to have a favorable safety profile and is currently being investigated for its potential to reduce the incidence of non-melanoma skin cancers .
Action Environment
The action environment of 4C6MN is likely to be similar to that of nicotinamide, given their structural similarity. Environmental factors such as UV radiation can influence the action, efficacy, and stability of nicotinamide . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylnicotinamide typically involves the chlorination of 6-methylnicotinamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the nicotinamide ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-6-methylnicotinamide may involve large-scale chlorination reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Comparaison Avec Des Composés Similaires
4-Chloronicotinamide: Similar in structure but lacks the methyl group at the 6-position.
6-Methylnicotinamide: Similar in structure but lacks the chlorine atom at the 4-position.
Nicotinamide: The parent compound without any substitutions.
Uniqueness: 4-Chloro-6-methylnicotinamide is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and potential therapeutic applications, making it a valuable intermediate in drug synthesis and other industrial processes.
Propriétés
IUPAC Name |
4-chloro-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-6(8)5(3-10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOUUEYOSBRYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine](/img/structure/B1646380.png)

![4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde](/img/structure/B1646398.png)






